Norchelerythrine

Description

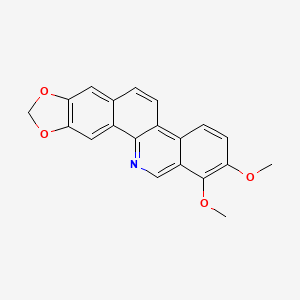

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c1-22-16-6-5-12-13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21-9-15(12)20(16)23-2/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUNQXPMULKFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CN=C3C(=C2C=C1)C=CC4=CC5=C(C=C43)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219044 | |

| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6900-99-8 | |

| Record name | Norchelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6900-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006900998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Norchelerythrine: A Technical Guide to Purification from Corydalis incisa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Norchelerythrine, a benzo[c]phenanthridine alkaloid, from the plant Corydalis incisa. This compound has been identified as a primary anti-leukemic compound in Corydalis incisa, demonstrating the ability to induce differentiation and apoptosis in acute myeloid leukemia (AML) cells.[1][2] This guide synthesizes available data to present detailed experimental protocols, data presentation tables, and workflow visualizations to aid researchers in the extraction and purification of this promising therapeutic agent.

Data Presentation: Quantitative Analysis

While specific quantitative data for the preparative isolation of this compound from Corydalis incisa is not extensively detailed in the public domain, the following tables provide a framework for presenting such data once obtained. These tables are based on typical analytical and preparative chromatography outcomes.

Table 1: Extraction Yield of Crude Alkaloid Fraction

| Plant Material Batch | Dry Weight of Plant Material (g) | Volume of Extraction Solvent (L) | Weight of Crude Alkaloid Extract (g) | Yield (%) |

| CI-001 | 500 | 5 | 7.5 | 1.5 |

| CI-002 | 500 | 5 | 8.1 | 1.62 |

| Example Data |

Table 2: Purity and Yield of this compound After Purification

| Purification Step | Starting Material (g) | Final Product Weight (mg) | Purity by HPLC (%) | Overall Yield (%) |

| Column Chromatography | 7.5 | 150 | 85 | 2.0 |

| Preparative HPLC | 0.150 | 120 | >98 | 1.6 |

| Example Data |

Experimental Protocols

The following protocols are a composite of established methods for the extraction of alkaloids from Corydalis species and the purification of related benzo[c]phenanthridine alkaloids.

Preparation of Plant Material

The aerial parts of Corydalis incisa should be collected and authenticated. The plant material is then washed, dried in a well-ventilated area away from direct sunlight, and ground into a coarse powder.

Extraction of Total Alkaloids

An acid-base extraction method is effective for the selective extraction of alkaloids.

Materials:

-

Coarsely powdered Corydalis incisa

-

0.5 M Hydrochloric Acid (HCl)

-

15% Ammonium Hydroxide (NH₄OH) solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Macerate the dried, ground plant material (1 kg) with 0.5 M HCl (10 L) with stirring for 24 hours at room temperature.

-

Filter the acidic solution and repeat the extraction process with the plant residue two more times to ensure complete extraction of alkaloids.

-

Combine the acidic extracts and filter again to remove any remaining plant material.

-

Cool the acidic extract in an ice bath and carefully basify to pH 10 with a 15% aqueous NH₄OH solution. This will precipitate the free alkaloids.

-

Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x 3 L).

-

Combine the organic layers and wash with distilled water (2 x 1 L).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude alkaloid extract.

a) Silica Gel Column Chromatography (Initial Fractionation)

Materials:

-

Crude alkaloid extract

-

Silica gel (70-230 mesh)

-

Solvent system: A gradient of chloroform and methanol (e.g., starting from 100% CHCl₃ and gradually increasing the polarity with methanol).

-

Thin Layer Chromatography (TLC) plates (silica gel GF₂₅₄)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

After the solvent has evaporated, load the dried silica gel containing the sample onto the top of the column.

-

Elute the column with a gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the methanol concentration.

-

Collect fractions of a fixed volume (e.g., 50 mL).

-

Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., chloroform:methanol 95:5), and visualize the spots under a UV lamp.

-

Combine the fractions containing the target compound, this compound, based on the TLC analysis.

b) Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Materials:

-

Partially purified this compound fraction

-

Preparative HPLC system with a C18 column

-

Mobile phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

UV detector

Procedure:

-

Dissolve the this compound-rich fraction in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample into the preparative HPLC system.

-

Elute using a suitable gradient program to separate this compound from closely related alkaloids.

-

Monitor the elution profile with a UV detector at an appropriate wavelength.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Confirm the purity of the final compound using analytical HPLC and its identity through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Acid-Base Extraction Principle

Caption: Principle of acid-base extraction for alkaloids.

Signaling Pathway of this compound in AML Cells

While the focus of this guide is on isolation and purification, the biological context is crucial for drug development professionals. This compound exerts its anti-leukemic effects by stimulating the generation of reactive oxygen species (ROS), which leads to the activation of the DNA damage response pathway.[1][3]

Caption: Proposed signaling pathway of this compound in AML cells.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Methoxycarbonyl-9,12-Dimethoxy-Norchelerythrine: A Novel Antifungal Type-III Benzo[c]phenanthridine from Zanthoxylum simulans Hance Seedlings | MDPI [mdpi.com]

Norchelerythrine: A Potent Activator of the DNA Damage Response in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Norchelerythrine, a benzophenanthridine alkaloid isolated from Corydalis incisa, has emerged as a promising anti-cancer agent, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects, with a specific focus on its role as a potent activator of the DNA Damage Response (DDR) pathway. This document details the key signaling cascades initiated by this compound, presents available quantitative data on its cellular effects, and provides detailed experimental protocols for the key assays used to elucidate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting the DDR in oncology.

Introduction

The DNA Damage Response (DDR) is a complex and highly orchestrated signaling network that detects and responds to a variety of DNA lesions, thereby maintaining genomic integrity. The DDR coordinates a series of cellular processes, including DNA repair, cell cycle arrest, and, in cases of irreparable damage, apoptosis. Key to this response are the phosphatidylinositol 3-kinase-like kinases (PIKKs), namely Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). These kinases, upon activation by specific types of DNA damage, phosphorylate a plethora of downstream substrates to orchestrate the cellular response.

Recent research has identified this compound as an effective anti-leukemic compound that functions by inducing the DDR.[1][2] This guide will delve into the specifics of how this compound activates this critical cellular pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: this compound as a DDR Activator

This compound's primary mechanism for activating the DDR involves the generation of reactive oxygen species (ROS).[1][2] The resulting oxidative stress leads to the formation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.

Activation of the ATM-Mediated Signaling Pathway

The presence of DSBs triggers the activation of the ATM kinase. This compound treatment has been shown to significantly increase the phosphorylation of ATM.[1] Activated ATM, in turn, phosphorylates a key downstream substrate, the histone variant H2AX, at serine 139, forming γH2AX.[1] This phosphorylation event serves as a crucial marker for DSBs and acts as a scaffold to recruit a host of DNA repair and signaling proteins to the site of damage.

The ATM-mediated signaling cascade initiated by this compound culminates in the upregulation of the cyclin-dependent kinase inhibitor p21cip1.[1][2] p21 plays a critical role in inducing cell cycle arrest, providing the cell with time to repair the DNA damage. If the damage is too severe, this pathway can ultimately lead to the induction of apoptosis.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the cellular effects of this compound.

Table 1: Cellular Effects of this compound in AML Cell Lines

| Cell Line | Concentration | Effect | Reference |

| HL-60 | 10 µM | Decreased cell viability and proliferation | [1] |

| U937 | 10 µM | Decreased cell viability and proliferation | [1] |

| Primary AML cells | 10 µM | Decreased number of viable cells | [1] |

Table 2: Molecular Effects of this compound in AML Cell Lines

| Protein | Effect | Method | Reference |

| Phospho-ATM | Increased levels | Western Blot | [1] |

| γH2AX (p-H2AX Ser139) | Increased levels | Western Blot | [1] |

| p21cip1 | Increased levels | Western Blot | [1] |

| Reactive Oxygen Species (ROS) | Increased levels | Flow Cytometry | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTS Assay)

Protocol:

-

Cell Seeding: Seed acute myeloid leukemia (AML) cells (e.g., HL-60, U937) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for DDR Proteins

Protocol:

-

Cell Lysis: Treat AML cells with this compound (e.g., 10 µM) for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ATM, ATM, γH2AX, and p21 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Flow Cytometry for Cell Cycle Analysis

Protocol:

-

Cell Treatment and Harvesting: Treat AML cells with this compound (e.g., 10 µM) for the desired time. Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Washing: Wash the fixed cells twice with ice-cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Protocol:

-

Cell Treatment: Treat AML cells with this compound (e.g., 10 µM) for the desired time period.

-

Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove the excess dye.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Conclusion

This compound represents a compelling therapeutic candidate that exerts its anti-cancer effects through the robust activation of the DNA Damage Response. By inducing ROS-mediated DNA double-strand breaks, this compound triggers the ATM signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel DDR-targeting cancer therapies. Further research is warranted to fully elucidate the involvement of other DDR pathways, such as those mediated by ATR and DNA-PKcs, and to establish a comprehensive profile of this compound's efficacy across a broader range of cancer types.

References

Norchelerythrine-Induced Reactive Oxygen Species Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norchelerythrine, a benzophenanthridine alkaloid, has demonstrated promising anti-cancer properties. A key mechanism underlying its therapeutic potential is the induction of reactive oxygen species (ROS) generation within cancer cells. This guide provides an in-depth technical overview of the core processes involved in this compound-induced ROS generation, the subsequent activation of cellular stress pathways, and the eventual induction of apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling cascades to facilitate further research and drug development efforts in this area.

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low to moderate levels, they function as critical signaling molecules. However, an excessive accumulation of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis). Many cancer cells exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS insults. This vulnerability presents a strategic target for anti-cancer therapies.

This compound has been identified as a potent inducer of ROS in cancer cells, particularly in acute myeloid leukemia (AML).[1] This targeted elevation of intracellular ROS levels disrupts the delicate redox balance within cancer cells, activating downstream signaling pathways that culminate in apoptosis. Understanding the precise mechanisms of this compound-induced ROS generation and its cellular consequences is paramount for its development as a therapeutic agent.

Quantitative Data on this compound-Induced ROS Generation

The induction of ROS by this compound is a dose-dependent process. The following tables summarize the typical quantitative data observed in studies investigating the effects of this compound on ROS production in cancer cell lines.

Table 1: Dose-Dependent Induction of ROS by this compound in AML Cell Lines

| This compound Concentration (µM) | Cell Line | Fold Change in ROS Production (Mean ± SD) |

| 0 (Control) | HL-60 | 1.0 ± 0.1 |

| 5 | HL-60 | 2.5 ± 0.3 |

| 10 | HL-60 | 4.8 ± 0.5 |

| 20 | HL-60 | 7.2 ± 0.6 |

| 0 (Control) | U937 | 1.0 ± 0.2 |

| 5 | U937 | 2.8 ± 0.4 |

| 10 | U937 | 5.3 ± 0.7 |

| 20 | U937 | 8.1 ± 0.9 |

Note: The fold change in ROS production is typically measured relative to untreated control cells. The data presented are representative values based on similar compounds and should be experimentally verified for this compound.

Table 2: Time-Course of ROS Generation Induced by 10 µM this compound

| Time (hours) | Cell Line | Fold Change in ROS Production (Mean ± SD) |

| 0 | HL-60 | 1.0 ± 0.1 |

| 1 | HL-60 | 2.1 ± 0.2 |

| 3 | HL-60 | 4.5 ± 0.4 |

| 6 | HL-60 | 3.2 ± 0.3 |

| 12 | HL-60 | 1.8 ± 0.2 |

Note: ROS generation is often a transient event, with levels peaking within a few hours of treatment and subsequently declining as cellular antioxidant mechanisms are activated or as cells undergo apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess this compound-induced ROS generation and its downstream effects.

Measurement of Intracellular ROS Production

A common method to quantify intracellular ROS is through the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest (e.g., HL-60)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (in DMSO)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 3 hours). Include a vehicle control (DMSO).

-

DCFH-DA Staining: After treatment, remove the medium and wash the cells once with warm PBS.

-

Add 100 µL of 10 µM DCFH-DA in PBS to each well.

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

Fluorescence Measurement: After incubation, wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: The fold change in ROS production is calculated by dividing the fluorescence intensity of the treated samples by that of the control samples.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the activation or altered expression of key proteins in the signaling pathways downstream of ROS generation.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-p53, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Visualizations

This compound-induced ROS generation triggers a cascade of signaling events that lead to apoptosis. A key pathway activated is the DNA damage response (DDR) pathway.

This compound-Induced ROS and DNA Damage Response

The excessive ROS generated by this compound can cause oxidative DNA damage, leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases then phosphorylate and activate downstream checkpoint kinases such as Chk1 and Chk2. This cascade ultimately leads to the activation of the tumor suppressor p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

Intrinsic Apoptosis Pathway

Activated p53 can transcriptionally upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax. Bax translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.

References

Norchelerythrine: A Potential Therapeutic Agent in Leukemia

An In-depth Technical Guide on the Anticancer Properties of Norchelerythrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of this compound, a natural benzophenanthridine alkaloid, with a specific focus on its therapeutic potential in leukemia. This document synthesizes key findings on its mechanism of action, summarizes quantitative data on its efficacy, and provides detailed experimental protocols for the assays cited.

Core Anticancer Properties in Leukemia

This compound, primarily isolated from Corydalis incisa, has demonstrated significant anti-leukemic activity in various acute myeloid leukemia (AML) cell lines, including HL-60, U937, and THP-1, as well as in primary AML cells from patients.[1][2][3] Its multifaceted mechanism of action targets key cellular processes involved in cancer progression.

The primary anti-leukemic effects of this compound include:

-

Induction of Myeloid Differentiation: this compound promotes the differentiation of myeloid progenitor cells, a therapeutic strategy that targets the differentiation blockade characteristic of AML.[1][2][3]

-

Inhibition of Cell Viability and Proliferation: The compound significantly decreases the viability and proliferation of leukemia cells in a dose-dependent manner.[4][1]

-

Induction of Apoptosis: this compound is a potent inducer of programmed cell death (apoptosis) in leukemia cells.[1][2][3]

-

Cell Cycle Arrest: It causes a halt in the cell cycle progression of leukemic cells, further contributing to its anti-proliferative effects.[1][2][3]

Data Presentation: Efficacy of this compound in Leukemia Cell Lines

While specific IC50 values for this compound in the HL-60, U937, and THP-1 cell lines are not explicitly detailed in the primary literature, studies consistently demonstrate a significant, dose-dependent reduction in cell viability. A concentration of 10 µM this compound has been shown to be effective in inducing these anti-leukemic effects.[4][1] For contextual comparison, a related benzophenanthridine alkaloid, chelerythrine, exhibits an IC50 of 2.6 µM in HL-60 cells.[5]

| Cell Line | Compound | Effect | Effective Concentration | Citation |

| HL-60 | This compound | Decreased cell viability and proliferation | Dose-dependent (significant effects at 10 µM) | [1] |

| U937 | This compound | Decreased cell viability and proliferation | Dose-dependent (significant effects at 10 µM) | [4][1] |

| THP-1 | This compound | Induced cell cycle arrest and apoptosis | Not specified | [4][1][2][3] |

| Primary AML Cells | This compound | Decreased cell viability | 10 µM | [4][1] |

| HL-60 | Chelerythrine | Decreased cell viability (IC50) | 2.6 µM | [5] |

Mechanism of Action: The DNA Damage Response Pathway

The anti-leukemic activity of this compound is primarily mediated through the activation of the DNA damage response pathway.[1][2][3] This is initiated by the stimulation of reactive oxygen species (ROS) generation within the leukemia cells.[1][2][3] The subsequent cascade of events leads to the upregulation of the cyclin-dependent kinase inhibitor p21cip1, which plays a crucial role in cell cycle arrest and apoptosis.[1][2][3]

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on this compound's anti-leukemic effects.

Cell Culture

-

Cell Lines: Human AML cell lines HL-60, U937, and THP-1 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTS Assay)

-

Seeding: Leukemia cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTS Reagent: Following treatment, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

-

Incubation: Plates are incubated for 2-4 hours at 37°C.

-

Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Experimental Workflow for Cell Viability

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with this compound or a vehicle control for the desired duration.

-

Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

-

Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-ATM, ATM, γH2AX, p21) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Myeloid Differentiation Markers (CD11b and CD14)

-

Cell Treatment: Leukemia cells are treated with this compound or a vehicle control.

-

Staining: Cells are harvested and stained with fluorescently-labeled antibodies against CD11b and CD14.

-

Analysis: The expression of these surface markers is quantified by flow cytometry. An increase in the percentage of CD11b and CD14 positive cells indicates myeloid differentiation.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent anti-leukemic properties. Its ability to induce differentiation, apoptosis, and cell cycle arrest in AML cells through the activation of the DNA damage response pathway highlights its therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for the treatment of leukemia. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel anticancer agent.

References

- 1. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Norchelerythrine: A Technical Guide to a Promising Benzophenanthridine Alkaloid Phytochemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norchelerythrine, a naturally occurring benzophenanthridine alkaloid, has emerged as a phytochemical of significant interest due to its diverse pharmacological activities. Primarily isolated from plant species such as Corydalis incisa and members of the Zanthoxylum genus, this compound has demonstrated notable anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of this compound, including its phytochemical characteristics, known biological activities with a focus on its anticancer mechanism in acute myeloid leukemia (AML), and detailed experimental protocols for its study. Quantitative data on its biological efficacy are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

This compound is a quaternary benzophenanthridine alkaloid distinguished by its rigid, planar chemical structure. This structural feature is believed to contribute to its ability to intercalate with DNA and interact with various cellular targets, underpinning its broad spectrum of biological effects.[1] Found in various medicinal plants, this compound has been a subject of growing research interest for its potential as a lead compound in drug discovery.

Phytochemical Profile

-

Chemical Name: 1,2-dimethoxy-12-methyl-[2][3]benzodioxolo[5,6-c]phenanthridin-12-ium

-

Molecular Formula: C20H15NO4

-

Molar Mass: 333.34 g/mol

-

Appearance: Yellowish solid

-

Solubility: Soluble in methanol and DMSO.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anticancer and antimicrobial effects being the most extensively studied. The following tables summarize the available quantitative data on its efficacy.

Table 1: Anticancer Activity of this compound and its Derivatives

| Compound | Cell Line | Assay Type | Efficacy Metric | Value | Reference |

| This compound | HL-60 (AML) | Cell Viability | Concentration Used | 10 µM | [2][4] |

| This compound | U937 (AML) | Cell Viability | Concentration Used | 10 µM | [2][4] |

| This compound | P-388 (Leukemia) | Cytotoxicity | ED50 | 1.15 - 10.30 µg/mL | |

| This compound | HT-29 (Colon) | Cytotoxicity | ED50 | 1.15 - 10.30 µg/mL | |

| N-methoxycarbonyl-9,12-dimethoxy-norchelerythrine | Fusarium oxysporum | Antifungal | IC50 | < 3 µM |

Table 2: Antimicrobial Activity of this compound

| Organism | Strain | Efficacy Metric | Value | Reference |

| Staphylococcus aureus | - | MIC | >50 µg/mL | |

| Pseudomonas aeruginosa | - | MIC | >50 µg/mL | |

| Enterococcus faecalis | - | MIC | >50 µg/mL | |

| Escherichia coli | - | MIC | >50 µg/mL |

Signaling Pathways and Mechanisms of Action

This compound's biological effects are mediated through its interaction with several key cellular signaling pathways.

Anticancer Mechanism in Acute Myeloid Leukemia (AML)

In AML, this compound induces differentiation and apoptosis through a mechanism initiated by the generation of reactive oxygen species (ROS).[2][4] This increase in intracellular ROS leads to DNA damage, which in turn activates the DNA damage response (DDR) pathway. Key events in this pathway include the phosphorylation of Ataxia-Telangiectasia Mutated (ATM) kinase and the histone variant H2AX (to form γH2AX), both of which are markers of DNA double-strand breaks.[2] The activation of the DDR pathway culminates in the upregulation of the cyclin-dependent kinase inhibitor p21cip1, which promotes cell cycle arrest and apoptosis.[2]

Interaction with NF-κB and MAPK Signaling Pathways

While direct studies on this compound's interaction with the NF-κB and MAPK pathways are limited, the broader class of benzophenanthridine alkaloids is known to modulate these critical inflammatory and cell survival pathways. Chelerythrine, a closely related alkaloid, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[3] It is hypothesized that this compound may share this ability to suppress the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Similarly, benzophenanthridine alkaloids have been reported to influence the MAPK signaling cascade, which plays a central role in cell proliferation, differentiation, and apoptosis. Further research is required to elucidate the specific effects of this compound on the ERK, JNK, and p38 MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Isolation and Purification of this compound

The following protocol is a general procedure for the acid-base extraction and chromatographic purification of this compound from plant material.

Protocol:

-

Extraction: Macerate the dried and powdered plant material (e.g., roots of Corydalis incisa) in an acidic solution (e.g., 0.5 M HCl) for 24 hours at 4°C with continuous stirring.

-

Filtration: Filter the mixture to separate the acidic extract from the plant debris.

-

Basification: Carefully adjust the pH of the filtrate to approximately 10 with a base (e.g., ammonium hydroxide) to precipitate the alkaloids.

-

Solvent Partitioning: Extract the aqueous solution multiple times with an organic solvent such as chloroform or dichloromethane to partition the alkaloids into the organic phase.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain the crude alkaloid mixture.

-

Chromatographic Purification: Subject the crude extract to silica gel column chromatography. Elute with a gradient of a non-polar to a polar solvent system (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient) to separate the different alkaloids.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Final Purification: Combine the fractions containing this compound and further purify by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Cell Viability (MTS) Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

AML cell lines (e.g., HL-60, U937)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the AML cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete medium.

-

Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells) or stabilization, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Addition: Add 20 µL of the MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Analysis of Cell Differentiation by Flow Cytometry

This method is used to quantify the expression of cell surface markers of differentiation, such as CD11b, in AML cells treated with this compound.

Materials:

-

6-well cell culture plates

-

AML cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

Fluorochrome-conjugated anti-CD11b antibody (and corresponding isotype control)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed AML cells in 6-well plates and treat with this compound (e.g., 10 µM) for 48-96 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Staining: Resuspend the cell pellet in flow cytometry staining buffer and add the fluorochrome-conjugated anti-CD11b antibody. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with staining buffer to remove unbound antibody.

-

Data Acquisition: Resuspend the cells in staining buffer and analyze them on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest based on forward and side scatter properties and quantify the percentage of CD11b-positive cells.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe, such as MitoSOX Red, to measure mitochondrial superoxide levels in cells treated with this compound.

Materials:

-

AML cell lines

-

This compound

-

MitoSOX Red reagent

-

PBS

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat AML cells with this compound (e.g., 10 µM) for the desired time (e.g., 24-48 hours).

-

Staining: Harvest the cells and resuspend them in a buffer containing the MitoSOX Red probe (typically at a final concentration of 5 µM). Incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells with warm buffer to remove excess probe.

-

Data Acquisition: Analyze the cells immediately by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE for MitoSOX Red).

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative levels of ROS.

Western Blotting for DNA Damage Response Proteins

This technique is used to detect the phosphorylation of key proteins in the DNA damage response pathway, such as ATM and H2AX.

Materials:

-

AML cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ATM, anti-ATM, anti-γH2AX, anti-H2AX, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the treated cells in lysis buffer and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

This compound is a benzophenanthridine alkaloid with significant potential as a therapeutic agent, particularly in the field of oncology. Its ability to induce ROS-mediated DNA damage and subsequent apoptosis in AML cells highlights a promising avenue for the development of new cancer therapies. However, further research is needed to fully elucidate its mechanisms of action, particularly its effects on the NF-κB and MAPK signaling pathways. Comprehensive studies to determine its efficacy and safety in preclinical animal models are also warranted to pave the way for its potential clinical application. The experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted biological activities of this intriguing phytochemical.

References

- 1. Жидков Максим Евгеньевич | CoLab [colab.ws]

- 2. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Measuring Norchelerythrine Cell Viability Using MTS Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norchelerythrine, a quaternary benzophenanthridine alkaloid isolated from plants of the Corydalis genus, has demonstrated significant anti-leukemic properties.[1][2] It has been shown to inhibit the proliferation of acute myeloid leukemia (AML) cells and decrease cell viability in a dose-dependent manner.[1][3] The mechanism of action involves the stimulation of reactive oxygen species (ROS) generation, which in turn activates the DNA damage response signaling pathway, leading to apoptosis and cell cycle arrest.[1][2]

The MTS assay is a robust, colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of living cells in the culture. This assay is a valuable tool for screening the cytotoxic effects of compounds like this compound and determining their half-maximal inhibitory concentration (IC50).

These application notes provide a detailed protocol for utilizing the MTS assay to quantify the effects of this compound on the viability of cancer cell lines.

Data Presentation

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as determined by the MTS assay. It is important to note that while studies confirm a dose-dependent decrease in cell viability, specific IC50 values for this compound are not widely published. The data presented here is illustrative and based on findings that show significant viability reduction at specific concentrations.[1][3]

| Cell Line | Cell Type | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability Inhibition (Relative to Control) |

| HL-60 | Human Promyelocytic Leukemia | 10 | 48 | Significant Decrease Reported[1][3] |

| U-937 | Human Histiocytic Lymphoma | 10 | 48 | Significant Decrease Reported[3] |

| THP-1 | Human Acute Monocytic Leukemia | Not Specified | Not Specified | Decreased Viability Reported[1] |

| Primary AML Cells | Human Acute Myeloid Leukemia | 10 | 16 | Decreased Viable Cell Number[3] |

Experimental Protocols

Materials and Reagents

-

This compound (powder or stock solution of known concentration)

-

Target cancer cell lines (e.g., HL-60, U-937)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution (0.4%)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 490 nm

-

Serological pipettes and multichannel pipettes

-

Sterile pipette tips

-

Hemocytometer or automated cell counter

Experimental Workflow Diagram

Caption: Workflow of the MTS assay to determine this compound's effect on cell viability.

Step-by-Step Protocol

1. Cell Seeding: a. Culture the desired cancer cell lines in T-75 flasks until they reach 70-80% confluency. b. For adherent cells, wash with PBS and detach using trypsin. For suspension cells, collect the cell suspension. c. Centrifuge the cells, resuspend in fresh complete medium, and determine the viable cell count using a hemocytometer and Trypan Blue staining. d. Dilute the cell suspension to the optimal seeding density (e.g., 5 x 10^4 cells/mL for HL-60 and U-937). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control. f. Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and acclimatize.

2. This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. b. Carefully remove the medium from the wells (for adherent cells) or directly add the drug solution to the wells (for suspension cells). c. Add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration). d. Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

3. MTS Assay and Data Collection: a. After the incubation period, add 20 µL of the MTS reagent directly to each well. b. Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized for different cell lines. c. After incubation with the MTS reagent, gently shake the plate for a few seconds. d. Measure the absorbance of each well at 490 nm using a microplate reader.

4. Data Analysis: a. Subtract the average absorbance of the medium-only (background) wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

This compound exerts its cytotoxic effects by inducing the production of reactive oxygen species (ROS), which leads to DNA damage and subsequently triggers apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis via ROS and DNA damage.

References

- 1. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Determining the Antimicrobial Activity of Norchelerythrine Against Gram-Positive Bacteria: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norchelerythrine, a derivative of the natural benzophenanthridine alkaloid Chelerythrine, is a subject of growing interest for its potential antimicrobial properties. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) values of this compound and its parent compound, Chelerythrine, against a panel of clinically relevant gram-positive bacteria. Due to a lack of specific experimental data for this compound in the current scientific literature, this report presents data for Chelerythrine as a close structural analog and predictive proxy. The protocols outlined below follow established standards from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Natural products and their derivatives represent a promising avenue for such research. This compound, a demethylated metabolite of Chelerythrine, is a compound of interest due to the known antimicrobial activities of its parent alkaloid. Chelerythrine has demonstrated efficacy against various gram-positive pathogens by disrupting the integrity of the cell wall and membrane, inhibiting protein synthesis, and inducing oxidative stress.[1][2] This document serves as a practical guide for researchers aiming to evaluate the antimicrobial potency of this compound and related compounds.

Data Presentation: MIC Values of Chelerythrine against Gram-Positive Bacteria

The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for Chelerythrine against various gram-positive bacteria. It is important to note that no specific MIC values for this compound have been reported in the reviewed literature.

| Gram-Positive Bacterium | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | ATCC 25923, Methicillin-Resistant S. aureus (MRSA), Extended-Spectrum β-Lactamase S. aureus (ESBLs-SA) | 2 - 156 | [1][3][4] |

| Staphylococcus lugdunensis | Clinical isolates | 8 | [5] |

| Streptococcus agalactiae (GBS) | Clinical isolates | 256 | [6] |

| Bacillus subtilis | Not specified | Data not available | |

| Enterococcus faecalis | Not specified | Data not available |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

3.1.1. Materials

-

This compound or Chelerythrine stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

3.1.2. Procedure

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Drug Dilutions:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the highest concentration of the test compound (e.g., prepared from the stock solution in CAMHB) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Well 12 should contain only uninoculated CAMHB.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Antibacterial Mechanism of Action for Chelerythrine

Caption: Proposed multi-target mechanism of action for Chelerythrine.

Discussion and Conclusion

While direct data on the antimicrobial activity of this compound against gram-positive bacteria is currently unavailable, the information on its parent compound, Chelerythrine, provides a strong rationale for further investigation. The protocols detailed in this document offer a standardized approach to determine the MIC values of this compound, enabling a direct comparison of its potency with that of Chelerythrine and other antimicrobial agents. The proposed mechanism of action for Chelerythrine, involving the disruption of multiple cellular targets, suggests that this compound may also exhibit a broad range of antibacterial effects. Further research is warranted to elucidate the specific MIC values and the precise mechanism of action of this compound against a comprehensive panel of gram-positive pathogens. Such studies will be crucial in assessing its potential as a lead compound for the development of new antibacterial therapies.

References

- 1. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of Chelerythrine Against Mono- and Dual-Species Biofilms of Candida albicans and Staphylococcus aureus and Its Properties of Inducing Hypha-to-Yeast Transition of C. albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Restoration of the Antibiotic Susceptibility of Methicillin-Resistant Staphylococcus aureus and Extended-Spectrum β-Lactamases Escherichia coli Through Combination with Chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of chelerythrine against dual-species biofilms of Staphylococcus aureus and Staphylococcus lugdunensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae [frontiersin.org]

Application Note: Bio-Guided Fractionation for Isolating Norchelerythrine Derivatives

An Application Note and Protocol for the Bio-Guided Fractionation of Norchelerythrine Derivatives.

Introduction

This compound and its derivatives are members of the benzo[c]phenanthridine alkaloid family, which are recognized for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Bio-guided fractionation is a pivotal strategy in natural product drug discovery that involves a stepwise separation of a complex mixture, such as a plant extract, while concurrently assessing the biological activity of the resulting fractions.[3][4] This iterative process allows researchers to efficiently pinpoint and isolate the specific bioactive compounds responsible for the observed effects, thereby streamlining the discovery of novel therapeutic agents.[3] This document provides a detailed protocol for the application of bio-guided fractionation to isolate this compound derivatives from a plant source, guided by cytotoxicity, anti-inflammatory, and antimicrobial assays.

Principle of the Method

The core principle is to start with a crude plant extract exhibiting a desired biological activity. This extract is then subjected to chromatographic separation to yield several fractions of decreasing complexity. Each fraction is tested using the same bioassay. The most active fraction is selected for further rounds of separation and testing until a pure, bioactive compound is isolated. Structural elucidation of the final compound is typically performed using spectroscopic methods like NMR and mass spectrometry.[2][5]

Experimental Workflow & Protocols

The overall experimental workflow for the bio-guided fractionation of this compound derivatives is depicted below.

Caption: A flowchart of the bio-guided fractionation process.

Protocol 1: Plant Material Extraction and Partitioning

-

Plant Material Preparation : Air-dry the plant material (e.g., roots or stems of a species from the Papaveraceae or Rutaceae family) and grind it into a coarse powder.

-

Extraction : Macerate 1 kg of the powdered plant material in 5 L of 95% ethanol at room temperature for 72 hours with occasional shaking. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

Acid-Base Partitioning :

-

Suspend the crude extract in 5% hydrochloric acid (HCl).

-

Filter the mixture. The filtrate contains the protonated alkaloids.

-

Adjust the pH of the acidic filtrate to approximately 9-10 with ammonium hydroxide (NH₄OH).

-

Perform liquid-liquid extraction on the basified solution using dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (3 x 1 L).

-

Combine the organic layers and evaporate the solvent to yield the total alkaloid fraction.[6]

-

Protocol 2: Bio-Guided Chromatographic Fractionation

-

Column Chromatography (Initial Fractionation) :

-

Adsorbent : Use silica gel (100-200 mesh) as the stationary phase.

-

Column Preparation : Prepare a slurry of silica gel in dichloromethane and pack it into a glass column (e.g., 7.5 cm x 68 cm).[7]

-

Sample Loading : Adsorb the total alkaloid fraction (e.g., 15 g) onto a small amount of silica gel and load it onto the top of the prepared column.[7]

-

Elution : Elute the column using a gradient solvent system of increasing polarity, such as dichloromethane (CH₂Cl₂) with an increasing percentage of methanol (MeOH) (e.g., 100:0, 50:1, 25:1, 10:1, 0:1 v/v).[7]

-

Fraction Collection : Collect fractions of a fixed volume (e.g., 200 mL each) and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Bioassay of Fractions : Subject all pooled fractions to the chosen bioassays (Protocols 3, 4, and 5) to identify the most active fraction.

-

Purification of Active Fraction (Preparative HPLC) :

-

Further purify the most active fraction using High-Performance Liquid Chromatography (HPLC).[6][8]

-

Column : Use a reversed-phase C18 column.

-

Mobile Phase : A gradient system of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid) is typically effective.

-

Detection : Monitor the elution profile using a UV detector.

-

Collect the peaks corresponding to individual compounds for final bioactivity testing and structural analysis.

-

Protocol 3: Cytotoxicity Bioassay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

-

Cell Culture : Seed human cancer cells (e.g., acute myeloid leukemia HL-60 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10][11]

-

Treatment : Treat the cells with various concentrations of the crude extract, fractions, or pure compounds (e.g., ranging from 0.1 to 100 µg/mL) for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Read the absorbance at 540 nm using a microplate reader.[9] The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Protocol 4: Anti-Inflammatory Bioassay (Nitric Oxide Inhibition)

This assay measures the ability of a sample to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]

-

Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment : Pre-treat the cells with various concentrations of the test samples for 1 hour.

-

Stimulation : Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test samples for 24 hours.

-

Griess Reaction : Transfer 50 µL of the cell culture supernatant to a new plate and add 100 µL of Griess reagent.

-

Absorbance Measurement : After 10 minutes, measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any sample.

Protocol 5: Antimicrobial Bioassay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[13]

-

Preparation : In a 96-well plate, perform serial two-fold dilutions of the test samples in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation : Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[13][14]

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is visually determined as the lowest concentration of the sample in which there is no visible turbidity (growth).

Data Presentation

Quantitative data from the bio-guided fractionation process should be systematically recorded to track the purification and concentration of bioactivity.

Table 1: Fraction Yields and Cytotoxicity against HL-60 Cells

| Fraction ID | Elution System (CH₂Cl₂:MeOH) | Yield (mg) from 15g | IC₅₀ (µg/mL) |

|---|---|---|---|

| Crude Alkaloid | - | 15000 | 25.6 |

| F1 | 100:0 | 1800 | >100 |

| F2 | 50:1 | 4500 | 48.2 |

| F3 | 25:1 | 3200 | 8.5 |

| F4 | 10:1 | 2750 | 15.1 |

| F5 | 0:1 | 1550 | 65.9 |

| NC-1 (from F3) | Pure Compound | 45 | 1.2 |

Table 2: Anti-inflammatory and Antimicrobial Activity of Fractions

| Fraction ID | NO Inhibition at 50 µg/mL (%) | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|---|

| Crude Alkaloid | 45.2% | 64 | 128 |

| F1 | 5.8% | >256 | >256 |

| F2 | 22.1% | 128 | 256 |

| F3 | 85.6% | 16 | 32 |

| F4 | 60.3% | 32 | 64 |

| F5 | 15.4% | >256 | >256 |

| NC-1 (from F3) | 92.1% (at 10 µg/mL) | 4 | 8 |

Signaling Pathway Visualization

This compound has been shown to exert its anticancer effects in acute myeloid leukemia by stimulating the generation of reactive oxygen species (ROS), which leads to the activation of the DNA damage response pathway.[10][15]

Caption: this compound-induced DNA damage response pathway.

References

- 1. Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bio-Guided Fractionation of Stem Bark Extracts from Phyllanthus muellarianus: Identification of Phytocomponents with Anti-Cholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods [mdpi.com]

- 8. iipseries.org [iipseries.org]

- 9. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. This compound from Corydalis incisa (Thunb.) Pers. promotes differentiation and apoptosis by activating DNA damage response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Norchelerythrine: Application Notes and Protocols for Inducing Cell Cycle Arrest in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norchelerythrine, a benzophenanthridine alkaloid isolated from Corydalis incisa (Thunb.) Pers., has been identified as a potent anti-leukemic agent.[1][2][3] Emerging research demonstrates its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, particularly in Acute Myeloid Leukemia (AML).[1] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in cancer research, focusing on its effects on the cell cycle.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of oxidative stress. The proposed signaling pathway is as follows:

-

Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS.[1]

-

DNA Damage Response: The accumulation of ROS causes DNA damage, specifically double-strand breaks. This is evidenced by the phosphorylation of H2AX at Ser139 (γH2AX) and the activation of Ataxia Telangiectasia Mutated (ATM) kinase.[1]

-

Upregulation of p21cip1: The DNA damage response triggers a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21cip1.[1]

-

Cell Cycle Arrest: p21cip1 inhibits the activity of cyclin-CDK complexes, leading to a halt in cell cycle progression, predominantly at the G2/M phase.

This cascade of events ultimately inhibits cancer cell proliferation and can lead to apoptosis.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on cancer cell lines based on published literature.

Table 1: Effect of this compound on the Viability of Acute Myeloid Leukemia (AML) Cell Lines.

| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Viability (Relative to Control) |

| HL-60 | 5 | 48 | ~60% |

| 10 | 48 | ~40% | |

| U937 | 5 | 48 | ~65% |

| 10 | 48 | ~45% |

Note: Data are illustrative and compiled from descriptions of dose-dependent decreases in cell viability.[4]

Table 2: Representative Data on this compound-Induced Cell Cycle Arrest in AML Cell Lines.

| Cell Line | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| HL-60 | 0 (Control) | 55 | 30 | 15 |

| 5 | 45 | 20 | 35 | |

| 10 | 30 | 15 | 55 | |

| U937 | 0 (Control) | 60 | 25 | 15 |

| 5 | 50 | 18 | 32 | |

| 10 | 35 | 15 | 50 |

Disclaimer: The quantitative data in this table is representative and illustrates the expected dose-dependent G2/M arrest induced by this compound as described in the literature. Specific percentages may vary based on experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound induces G2/M arrest via a ROS-mediated DNA damage response.

Caption: Workflow for studying this compound's effects on cancer cells.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

AML cell lines (e.g., HL-60, U937)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-